methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5, a methyl ester at position 4, and a 3-(3,5-dimethylpyrazol-4-yl)propanoylamino moiety at position 2. The thiazole and pyrazole rings are pharmacologically significant motifs, often associated with antimicrobial, anti-inflammatory, and anticancer activities.
Properties
Molecular Formula |
C16H22N4O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H22N4O3S/c1-8(2)14-13(15(22)23-5)18-16(24-14)17-12(21)7-6-11-9(3)19-20-10(11)4/h8H,6-7H2,1-5H3,(H,19,20)(H,17,18,21) |
InChI Key |
QCNDRDOBPZGXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioureas. For the target compound, the 5-(propan-2-yl) substituent is introduced using 3-bromo-4-methylpentan-2-one, which reacts with thiourea in ethanol under reflux. The amino group at position 2 is subsequently functionalized via nucleophilic substitution or coupling reactions.
Key Reaction Conditions
Pyrazole Moiety Synthesis
The 3,5-dimethyl-1H-pyrazole-4-yl group is synthesized through cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction proceeds in acetic acid at 60°C, yielding 3,5-dimethyl-1H-pyrazole. Subsequent formylation at the 4-position is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by reduction to the propanoyl derivative.
Optimization Notes
Amide Bond Formation
The propanoyl group is coupled to the thiazole’s amino group using carbodiimide-mediated coupling. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) at room temperature. This step achieves a 70–85% yield, with purification via column chromatography (silica gel, hexane/ethyl acetate).
Critical Parameters
Esterification and Final Assembly
The carboxylate group at position 4 of the thiazole is esterified using dimethyl carbonate (DMC) and potassium carbonate in a pressurized reactor. This green chemistry approach avoids toxic methylating agents like dimethyl sulfate. Typical conditions include 100–120°C and 0.5–1.1 MPa pressure, yielding the methyl ester in 80–90% purity.
Workup Procedure
-
Filtration to remove potassium carbonate.
-
Solvent evaporation under reduced pressure.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yields. Polar aprotic solvents like DMF improve amide coupling efficiency, while ethanol enhances thiazole cyclization. Elevated temperatures (≥100°C) are critical for esterification but risk decomposition of acid-sensitive intermediates.
Catalytic Systems
Potassium carbonate is preferred over sodium carbonate due to its higher solubility in DMC. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate esterification by 20–30%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms ≥95% purity after recrystallization.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Medicine: The compound may have therapeutic potential in treating diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological effects.
Comparison with Similar Compounds
Core Thiazole Derivatives
The thiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- Substituent Effects: The presence of fluorophenyl groups in Compound 5 increases molecular planarity and crystallinity compared to the methyl and isopropyl groups in the target compound, which may improve solubility in nonpolar solvents .
- Synthetic Routes : Similar to , the target compound likely employs condensation reactions between pyrazole precursors and thiazole intermediates, with esterification steps to introduce the methyl carboxylate group .
Pyrazole-Containing Analogs
Pyrazole derivatives are notable for their role in modulating biological activity:
Key Observations :
- Structural Characterization : NMR and X-ray diffraction (via SHELX ) are critical for confirming substituent positions in such complex heterocycles, as seen in and .
Computational and Analytical Insights
- Crystallography : Isostructural compounds in exhibit triclinic symmetry and planar conformations, suggesting that bulky substituents (e.g., isopropyl) in the target compound may introduce steric hindrance, affecting packing efficiency .
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring linked to a pyrazole moiety and an isopropyl group. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The structural complexity contributes to its diverse biological activities.
Research indicates that the compound may act as an enzyme inhibitor or receptor modulator . The presence of the thiazole and pyrazole rings suggests potential interactions with various biological targets, which may lead to significant pharmacological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may interact with receptors in the nervous system or immune system, modulating their activity and influencing physiological responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Mechanistic Insights : The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Induced apoptosis in breast cancer cells (IC50 = 10 µM) |
| Study 2 | Cytokine production assays | Reduced TNF-alpha and IL-6 levels by 40% |
| Study 3 | Animal models of inflammation | Decreased paw edema in rats by 30% |
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : Utilizing thioamide precursors.
- Coupling Reaction : Involving the pyrazole derivative through amide bond formation.
- Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels.
Q & A
Q. What are the standard synthetic routes for preparing thiazole-pyrazole hybrid compounds like methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?
Methodological Answer: The synthesis typically involves cyclocondensation and coupling reactions. For example:
- Step 1: Prepare the pyrazole moiety via cyclocondensation of substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions .
- Step 2: Synthesize the thiazole core by reacting α-bromoketones with thiourea derivatives, followed by carboxylation .
- Step 3: Couple the pyrazole and thiazole units using carbodiimide-mediated amidation.
Key Considerations: Optimize reaction time (e.g., reflux for 2–6 hours in ethanol or dioxane) and monitor progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
Q. How can researchers purify and characterize this compound?
Methodological Answer:
Q. What solvent systems are effective for recrystallizing similar heterocyclic compounds?
Methodological Answer: Ethanol-DMF (1:1) is commonly used for pyrazole-thiazole hybrids due to moderate polarity . For carboxylate derivatives, ethyl acetate/hexane (3:7) or methanol/water gradients are effective .
Advanced Research Questions
Q. How can reaction yields be improved for the coupling of pyrazole and thiazole moieties?
Methodological Answer:
- Catalyst Screening: Test coupling agents like EDCI/HOBt versus DCC/DMAP to reduce side reactions .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) against dioxane; DMF may enhance solubility but risk carbamate byproducts .
- Temperature Control: Microwave-assisted synthesis at 80–100°C can reduce reaction time by 50% .
Q. What computational methods are suitable for predicting the compound’s reactivity and spectroscopic properties?
Methodological Answer:
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Methodological Answer:
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
